molecular formula C26H18ClN3O3 B11564552 N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11564552
M. Wt: 455.9 g/mol
InChI Key: REXJFUCUJMDHHC-RWPZCVJISA-N
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Description

N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and an acridine moiety

Preparation Methods

The synthesis of N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Synthesis of the acridine moiety: The acridine moiety is synthesized through a series of condensation reactions involving appropriate starting materials.

    Coupling reactions: The final step involves coupling the furan, chlorophenyl, and acridine moieties through hydrazone formation, typically under reflux conditions with appropriate solvents and catalysts.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms of diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Industrial Applications: It is explored for its potential use in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared with similar compounds such as:

    2-(4-chloro-3-methylphenoxy)-N’-[(5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides: These compounds share similar structural features but differ in the nature of the substituents on the furan ring.

    5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amines: These compounds have a different heterocyclic core but exhibit similar biological activities.

    Indole derivatives: Indole derivatives are another class of compounds with diverse biological activities and structural similarities to the acridine moiety.

The uniqueness of N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE lies in its combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H18ClN3O3

Molecular Weight

455.9 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C26H18ClN3O3/c27-18-11-9-17(10-12-18)24-14-13-19(33-24)15-28-29-25(31)16-30-22-7-3-1-5-20(22)26(32)21-6-2-4-8-23(21)30/h1-15H,16H2,(H,29,31)/b28-15+

InChI Key

REXJFUCUJMDHHC-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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